molecular formula C8H6Cl2O2 B1584319 6-Chloropiperonyl chloride CAS No. 23468-31-7

6-Chloropiperonyl chloride

Cat. No. B1584319
CAS RN: 23468-31-7
M. Wt: 205.03 g/mol
InChI Key: APJKOQPCHGXQBI-UHFFFAOYSA-N
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Description

6-Chloropiperonyl chloride is a chemical compound with the molecular formula C8H6Cl2O2 and a molecular weight of 205.038 . It is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of 6-Chloropiperonyl chloride contains a total of 19 bonds. There are 13 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 2 ethers (aromatic) .


Physical And Chemical Properties Analysis

6-Chloropiperonyl chloride is a white crystalline powder . It has a melting point of 64-66 °C . It is insoluble in water .

Scientific Research Applications

Selective Oxyfunctionalization of Ketones

4-Methoxy-2,2,6,6-tetramethyl-1-oxopiperidinium chloride, derived from 1-piperidinyloxyl radical and chlorine gas, is used for oxyfunctionalization of ketones. It allows for regioselective α- or γ-oxygenation of carbonyl compounds at room temperature, with moderate to good yields. This reagent is notably applied in the stereoselective oxyfunctionalization of (+)-carvone and (−)-carvone, yielding specific cyclohexen-1-ones. Unsymmetrical ketones produce α- and α′-oxygenated ketones, while allyl ketones yield regiospecific γ-oxygenated products with double bond migration (Ren, Liu, & Guo, 1996).

Photodegradation of Pentachlorophenol

Research on pentachlorophenol (PCP) photodegradation aimed to clarify the mass balance of chlorine and reveal the degradation pathway. UV irradiation of PCP results in complete mineralization of chlorine to chloride ions within 24 hours. Identified intermediates include tetrachlorophenols and dichlorophenol. Density Functional Theory (DFT) calculations validated the experimental results and predicted the dechlorination pathway, offering insights into PCP photodegradation and potential environmental impacts (Suegara et al., 2005).

Iodination of Proteins and Cell Membranes

1,3,4,6-Tetrachloro-3a,6a-diphenylglycoluril, sparingly soluble in water, is used for iodination of proteins and cell membranes in solid phase. This method causes minimal damage to proteins and living cells due to the reagent's stability and sparing solubility. It's an alternative to iodinations with soluble chloroamides, eliminating the need for a reduction step and providing a more gentle approach for labeling proteins and cells (Fraker & Speck, 1978).

Safety And Hazards

6-Chloropiperonyl chloride is considered hazardous. It causes severe skin burns and eye damage . Inhalation may cause severe irritation of the respiratory tract with sore throat, coughing, shortness of breath, and delayed lung edema . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-chloro-6-(chloromethyl)-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c9-3-5-1-7-8(2-6(5)10)12-4-11-7/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJKOQPCHGXQBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50178021
Record name 6-Chloropiperonyl chloride
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Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloropiperonyl chloride

CAS RN

23468-31-7
Record name 5-Chloro-6-(chloromethyl)-1,3-benzodioxole
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Record name 6-Chloropiperonyl chloride
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Record name 23468-31-7
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Record name 6-Chloropiperonyl chloride
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Record name 6-chloropiperonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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